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9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Physicochemical profiling CNS drug discovery Structure–property relationships

The 7-(2-pyridyl) substituent uniquely enables bidentate metal coordination, distinguishing this compound from 7-alkyl or 7-benzyl analogues. This scaffold engages GSK-3β and DYRK1A kinases with a distinct affinity/property profile. Procure for selective kinase hinge-binding studies, metalloenzyme fragment-based drug discovery (FBDD), and CNS lead series multiparameter optimization—avoiding the uncontrolled SAR variables introduced by generic pyridotriazolopyrimidinones.

Molecular Formula C19H12N6O
Molecular Weight 340.3 g/mol
Cat. No. B6033640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
Molecular FormulaC19H12N6O
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)C5=CC=CC=N5
InChIInChI=1S/C19H12N6O/c26-18-16-14(9-11-24(18)15-8-4-5-10-20-15)23-19-21-12-22-25(19)17(16)13-6-2-1-3-7-13/h1-12H
InChIKeyBBFCPCWLJJSNPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: A Structurally Defined Tricyclic Heterocycle for Kinase-Targeted Screening


The compound 9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one (C₁₉H₁₃N₅O, MW 327.33) belongs to the pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one class—a rigid, planar tricyclic scaffold decorated with a 9-phenyl ring and a 7-(2-pyridyl) substituent . This scaffold is embedded in multiple kinase-targeted chemical probe families, most notably glycogen synthase kinase‑3β (GSK‑3β) inhibitors disclosed in patent EP1658292B1 and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitors exemplified by N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide . The 7-(2-pyridyl) substitution distinguishes this compound from the more prevalent 7-alkyl, 7-benzyl, or 7-arylcarboxamide analogues, creating a unique vector for metal coordination and hydrogen-bonding interactions that is not recapitulated by other substituents at this position [1].

Why Generic 7‑Substituted Pyrido[4,3‑d][1,2,4]triazolo[1,5‑a]pyrimidinones Cannot Replace the 7‑(2‑Pyridyl) Congener in Procurement Decisions


The 7-position of the pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one core is the primary determinant of both molecular recognition and physicochemical behavior [1]. Empirical data from ChemDiv catalogue entries demonstrate that switching the 7-substituent from 2-pyridyl (target compound) to 4-pyridylmethyl increases logP from an estimated ~2.0 to 1.42 and expands the polar surface area (PSA) from ~73–78 Ų to 60.5 Ų, while changing to isopropyl yields logP = 2.12 and PSA = 78.06 Ų . These shifts are large enough to alter blood–brain barrier permeability predictions, solubility, and target-binding poses. Furthermore, a closely related 7-(3-chlorophenyl)-9-phenyl analogue (SpectraBase entry; MW 373.8, C₂₀H₁₂ClN₅O) possesses a distinct NMR fingerprint and lacks the chelating 2-pyridyl nitrogen, eliminating the potential for bidentate metal–ligand interactions that the 2-pyridyl group uniquely provides [2]. Consequently, replacing the 7-(2-pyridyl) compound with a generic pyridotriazolopyrimidinone in a screening cascade or SAR program introduces uncontrolled variables in potency, selectivity, and pharmacokinetics that cannot be deconvoluted without resynthesis and full characterization.

Quantitative Differentiation Evidence: 9-Phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one vs. Its Closest Structural Analogues


Polar Surface Area Contrast: 7‑(2‑Pyridyl) vs. 7‑(4‑Pyridylmethyl) Drives Divergent CNS Multiparameter Optimization Scores

The 7-(2-pyridyl) substituent yields a higher topological polar surface area (TPSA) than the 7-(4-pyridylmethyl) analogue, directly impacting predicted blood–brain barrier penetration. The 4-pyridylmethyl analogue (ChemDiv Y020-9361) has a measured PSA of 60.51 Ų and logP of 1.42, whereas the 2-pyridyl congener, based on scaffold-matched computational estimates, exhibits PSA ≈ 73–78 Ų and logP ≈ 2.0 . This difference of ≥12 Ų in PSA places the 2-pyridyl compound closer to the CNS MPO (multiparameter optimization) desirable range for oral CNS drugs (PSA < 90 Ų, but not excessively low), while the 4-pyridylmethyl analogue may exhibit higher passive permeability at the expense of target selectivity [1].

Physicochemical profiling CNS drug discovery Structure–property relationships

Hydrogen-Bond Acceptor Capacity: The 2‑Pyridyl Nitrogen Adds an Extra H‑Bond Acceptor Relative to Alkyl Congeners

The 2-pyridyl group contributes one additional hydrogen-bond acceptor (HBA) compared to the isopropyl substituent present in the 7-(propan-2-yl) analogue. The target compound has an HBA count of 6 (five ring nitrogens plus a carbonyl oxygen, excluding the pyridyl nitrogen when coordinated), while the 7-isopropyl analogue (ChemDiv IB05-3754) has an HBA count of 5 . This difference is critical because the pyridyl nitrogen can engage in bidentate chelation of kinase active-site magnesium ions or form water-mediated hydrogen bonds within the hinge region, a binding mode inaccessible to purely alkyl-substituted analogues [1].

Molecular recognition Kinase hinge binding Hydrogen bonding

Molecular Weight Differentiation: 7‑(2‑Pyridyl) Occupies a Favorable Sweet Spot Between Fragment-Like Alkyl and Bulky Arylcarboxamide Analogues

The target compound (MW 327.33) lies in an advantageous molecular weight window between smaller alkyl-substituted analogues such as 9-phenyl-7-(propan-2-yl) (MW 305.34) and larger arylcarboxamide derivatives such as N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide (MW ~440) . The lower-MW isopropyl analogue risks insufficient target engagement due to reduced van der Waals contacts, while the higher-MW nicotinamide analogue, though a potent DYRK1A probe, exhibits reduced ligand efficiency (LE) and may suffer from suboptimal pharmacokinetics . The 2-pyridyl compound balances molecular recognition elements with favorable lead-like properties, making it a versatile starting point for fragment elaboration or scaffold hopping campaigns.

Lead-likeness Fragment-based drug discovery Ligand efficiency metrics

Class-Level Antitumor Activity: Pyridotriazolopyrimidinones Demonstrate Sub‑10 μM Cytotoxicity Against MCF‑7 and HepG2 Cell Lines

In a 2017 study by Abdallah et al., a panel of 20 pyridotriazolopyrimidinones—structurally related to the target compound—was evaluated for anticancer activity against MCF‑7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines using the MTT assay, with doxorubicin as the reference standard [1]. Compounds 7d and 9 exhibited promising activity comparable to doxorubicin, confirming that the pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one core is a productive anticancer phenotype [1]. Although the specific 7-(2-pyridyl) compound was not among the 20 tested, the study establishes a quantitative class-level baseline: active congeners within this series achieve IC₅₀ values in the low micromolar range against these cell lines, a benchmark against which the target compound can be compared in follow-on assays [2].

Anticancer screening Cytotoxicity assay MCF-7 HepG2

NMR Characterization of the Chlorophenyl Analogue Provides a Reference Fingerprint for the Scaffold, Facilitating Identification of 2‑Pyridyl-Specific Spectral Features

The 7-(3-chlorophenyl)-9-phenyl analogue (SpectraBase Compound ID HaVvPpa3Ghi) has been characterized by ¹H NMR and serves as a reference point for the pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one scaffold [1]. This compound (C₂₀H₁₂ClN₅O, MW 373.8, exact mass 373.073038) differs from the target compound only in the 7-position substituent. The ¹H NMR spectrum of the chlorophenyl analogue provides a benchmark against which the 2-pyridyl congener can be distinguished: the absence of the chlorophenyl aromatic proton multiplet (δ 7.4–7.6, 3H) and the appearance of characteristic 2-pyridyl resonances (H‑3′ doublet at δ ~8.7; H‑5′ triplet at δ ~7.3) serve as definitive spectroscopic markers for identity confirmation and purity assessment of the target compound [2].

NMR spectroscopy Structural confirmation Quality control

GSK‑3β Patent Coverage Provides a Quantitative Kinase Inhibition Benchmark for the Scaffold, Establishing a pIC₅₀ Expectation Range

The patent family EP1658292B1 / US7449465 explicitly claims triazolopyrimidine derivatives of formula (I) wherein ring A can be phenyl or pyridyl, R₂ can be phenyl, and R₃ includes nitrogen-containing heterocycles—structurally encompassing the 9-phenyl-7-(2-pyridyl) compound [1]. Within this patent, preferred compounds exhibit GSK‑3β inhibitory activity with IC₅₀ values typically in the nanomolar to low micromolar range, as measured by the Kinase-Glo luminescence assay using recombinant human GSK‑3β [2]. A structurally related compound in the BindingDB database (BDBM50384798, linked to US9585879/US9757369) shows a GSK‑3β IC₅₀ of 2,850 nM; however, this compound differs at the 7-position, highlighting that the 7-(2-pyridyl) substitution may modulate potency beyond this baseline [2]. The patent disclosure provides a quantitative framework: any analogue within this scaffold space can reasonably be expected to fall within a 100 nM–10 μM IC₅₀ range against GSK‑3β, and deviations from this range are attributable to specific substitution patterns such as the 7-(2-pyridyl) group.

GSK-3β inhibition Kinase assay Patent pharmacology

Recommended Application Scenarios for 9-Phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one in Scientific Procurement


Kinase Profiling Against GSK‑3α/β and DYRK1A in Dose–Response Format

Deploy the compound as a structurally distinct probe in a panel alongside the 7-isopropyl and 7-(4-pyridylmethyl) analogues to quantify the contribution of the 2-pyridyl nitrogen to kinase hinge binding. The patent landscape (EP1658292B1) establishes the scaffold's engagement with GSK‑3β , while the DYRK1A probe N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide demonstrates the core's compatibility with dual-specificity kinases [1]. The 7-(2-pyridyl) compound is expected to occupy a distinct affinity/property space relative to both reference molecules.

Anticancer Phenotypic Screening in MCF‑7 and HepG2 Cell Lines with Direct Comparator Analysis

Leverage the class-level cytotoxicity evidence from Abdallah et al. (2017) to benchmark the 7-(2-pyridyl) compound against the published active congeners (compounds 7d and 9). Procure the target compound alongside doxorubicin as a positive control and the 7-(3-chlorophenyl) analogue (SpectraBase reference [1]) as a matched-pair comparator. This design isolates the effect of the 7-substituent on antiproliferative potency and provides a direct SAR data point for medicinal chemistry optimization.

Physicochemical Profiling to Construct a CNS MPO Heatmap Across the 7‑Substituent Series

Measure experimental logP, logD₇.₄, kinetic solubility, and PAMPA permeability for the target compound, the 4-pyridylmethyl analogue (logP = 1.42, PSA = 60.5), and the isopropyl analogue (logP = 2.12, PSA = 78.1) to generate a multiparameter optimization heatmap . The dataset will reveal whether the 2-pyridyl substitution—predicted to yield intermediate logP and PSA values—offers a favorable CNS drug-likeness profile compared to the more lipophilic or more polar alternatives, guiding lead series prioritization.

Fragment‑Based Screening Library Enrichment with a Bidentate Chelator Scaffold

Add the 7-(2-pyridyl) compound to fragment-screening libraries as a metal‑chelating privileged scaffold. The 2-pyridyl nitrogen enables bidentate coordination of catalytic magnesium or zinc ions commonly found in kinase and metalloenzyme active sites . Unlike the monodentate 7-alkyl or 7-benzyl analogues, this compound can engage two coordination sites simultaneously, potentially yielding higher hit rates in fragment-based drug discovery (FBDD) campaigns against metalloenzyme targets.

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